molecular formula C16H17NO2 B11925958 2-Amino-4,4-diphenylbutanoic acid CAS No. 76932-45-1

2-Amino-4,4-diphenylbutanoic acid

Katalognummer: B11925958
CAS-Nummer: 76932-45-1
Molekulargewicht: 255.31 g/mol
InChI-Schlüssel: MVJJVBXNVIAWLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4,4-diphenylbutanoic acid is an organic compound with the molecular formula C16H17NO2 It is a derivative of butanoic acid, featuring an amino group and two phenyl groups attached to the fourth carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,4-diphenylbutanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl cyanide and benzylamine.

    Reaction Conditions: The reaction is carried out under basic conditions, often using sodium or potassium hydroxide as the base.

    Reaction Steps: The process involves the alkylation of benzyl cyanide with benzylamine, followed by hydrolysis to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including:

    Batch Reactors: Utilizing batch reactors for controlled reaction conditions.

    Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4,4-diphenylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed

    Oxidation Products: Ketones and carboxylic acids.

    Reduction Products: Amines and alcohols.

    Substitution Products: Halogenated derivatives and other substituted compounds.

Wissenschaftliche Forschungsanwendungen

2-Amino-4,4-diphenylbutanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its therapeutic potential in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Amino-4,4-diphenylbutanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes and functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-4,4-diphenylbutanoic acid: Unique due to its specific structural features.

    This compound Derivatives: Variants with different substituents on the phenyl rings or amino group.

    Other Amino Acids: Compounds such as this compound and its analogs.

Uniqueness

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts

Eigenschaften

CAS-Nummer

76932-45-1

Molekularformel

C16H17NO2

Molekulargewicht

255.31 g/mol

IUPAC-Name

2-amino-4,4-diphenylbutanoic acid

InChI

InChI=1S/C16H17NO2/c17-15(16(18)19)11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-15H,11,17H2,(H,18,19)

InChI-Schlüssel

MVJJVBXNVIAWLB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(CC(C(=O)O)N)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.